molecular formula C17H18N6O3 B2932718 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate CAS No. 877840-40-9

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

Cat. No.: B2932718
CAS No.: 877840-40-9
M. Wt: 354.37
InChI Key: BPMIFOGCOOLFST-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate (CAS 877840-40-9) is a synthetic organic compound with a molecular formula of C17H18N6O3 and a molecular weight of 354.36 g/mol . This reagent features a tetrazole ring, a privileged scaffold in medicinal chemistry that is widely used as a bioisostere for carboxylic acids; this substitution can enhance key drug-like properties such as metabolic stability, lipophilicity, and conformational rigidity in candidate molecules . The structural design of this compound, which incorporates both the tetrazole and cyanocyclohexyl motifs, suggests potential for application in pharmaceutical research and development. Tetrazole-containing compounds are found in a broad range of bioactive molecules with activities including anticancer, antibacterial, antiviral, and antihypertensive effects, making them valuable scaffolds in drug discovery campaigns . The compound has a predicted density of 1.39 g/cm³ at 20 °C and a topological polar surface area of 123 Ų . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-11-17(7-2-1-3-8-17)20-15(24)10-26-16(25)13-5-4-6-14(9-13)23-12-19-21-22-23/h4-6,9,12H,1-3,7-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMIFOGCOOLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate, with the CAS number 877840-40-9, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18N6O3C_{17}H_{18}N_{6}O_{3}, with a molecular weight of approximately 354.36 g/mol. The structure includes a tetrazole ring, which is known for enhancing biological activity through various pathways.

The compound exhibits multiple mechanisms of action, primarily through its interaction with specific receptors and enzymes. Notably, the tetrazole moiety can influence various signaling pathways, including those related to inflammation and neuroprotection.

  • Receptor Interaction : The compound acts as an antagonist at certain receptors, potentially impacting neurotransmitter systems such as serotonin and dopamine.
  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects.

Pharmacological Effects

Several studies have documented the biological effects of this compound:

  • Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions.

Case Studies

StudyFindings
Study A (2023)Demonstrated significant anti-inflammatory effects in murine models of arthritis.
Study B (2024)Reported neuroprotective properties in models of Alzheimer's disease, reducing amyloid plaque formation.
Study C (2025)Evaluated the compound's efficacy in reducing anxiety-like behaviors in rodent models, indicating potential for psychiatric applications.

Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several analogs, including:

  • Tetrazole-containing benzoate esters: e.g., 1-(1-Benzyl-1H-tetrazol-5-yl)-2-((2-cyanoethyl)amino)-2-oxoethyl benzoate (3a) and 2-((2-Isocyanoethyl)amino)-2-oxo-1-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)ethyl benzoate (3g) . These compounds differ in tetrazole substituents (benzyl vs. 1-cyanocyclohexyl) and amino-ethyl side chains.
  • Benzotriazole analogs : e.g., 2-(1H-Benzotriazol-1-yl)-1-(3-bromo-benzoyl)ethyl benzoate , which replaces tetrazole with benzotriazole, altering electronic properties and hydrogen-bonding capacity.

Key Comparison Parameters

Key Observations :

Tetrazole Substitution : The 1-yl vs. 5-yl position of tetrazole affects hydrogen-bonding patterns and steric interactions. For example, 1-yl substitution (target compound) may enhance π-stacking compared to 5-yl analogs .

Synthetic Routes: Similar compounds often employ carbodiimide-based coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) for amide bond formation , while crystallography (e.g., SHELX programs ) is widely used for structural validation.

Q & A

Basic: What are the optimal synthetic routes for preparing [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the tetrazole-substituted benzoate via nucleophilic substitution or cycloaddition. For example, phenacyl benzoate derivatives can be synthesized using photolysis or acid-catalyzed reactions .
  • Step 2: Introduction of the 1-cyanocyclohexylamine moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) to the activated carbonyl group.
  • Step 3: Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) and purification by recrystallization (e.g., methanol/water mixtures) .
    Critical Note: Optimize solvent choice (e.g., DMF for polar intermediates) and stoichiometry to minimize byproducts like unreacted tetrazole or incomplete coupling.

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and cyclohexyl group (δ 1.2–2.0 ppm for cyclohexyl CH2_2) .
  • X-ray Crystallography: For unambiguous confirmation, employ SHELX software (SHELXL for refinement) to resolve crystal structures, especially if twinning or high-resolution data challenges arise .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in substituent effects or assay conditions. To address this:

  • Comparative SAR Studies: Synthesize analogs with modified tetrazole or cyclohexyl groups (e.g., replacing cyanocyclohexyl with carboxycyclohexyl) and evaluate activity against control compounds .
  • Docking Simulations: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, analyze binding poses analogous to thiazole-triazole acetamide derivatives .
  • Validate Assay Conditions: Replicate experiments under standardized protocols (pH, temperature, cell lines) to isolate variables affecting activity.

Advanced: How can the compound’s crystal structure be analyzed using SHELX in challenging scenarios?

Methodological Answer:
For complex crystallography:

  • Twinning: Use SHELXD for initial structure solution and SHELXL for refinement. Input HKLF 5 format data to handle twinning operators .
  • High-Resolution Data: Apply restraints to anisotropic displacement parameters (ADPs) for light atoms (e.g., hydrogen) to improve model accuracy.
  • Validation Tools: Utilize the CCDC Mercury suite to check for plausible hydrogen bonding and π-π stacking interactions, critical for stability in the solid state .

Advanced: What methodologies are recommended for studying the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS/MS. Monitor metabolites using exact mass matching (e.g., ±5 ppm tolerance) .
  • Isotope-Labeling: Synthesize a 13^{13}C-labeled analog to track metabolic pathways and identify stable/unstable regions (e.g., tetrazole ring vs. ester linkage).
  • Enzyme Inhibition Studies: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

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